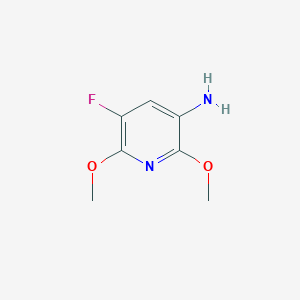![molecular formula C24H23F2NO3 B13939444 Tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate](/img/structure/B13939444.png)
Tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate: is a synthetic organic compound with a complex structure. It is characterized by the presence of tert-butyl, fluorophenyl, and oxopiperidine groups, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine ring, followed by the introduction of fluorophenyl groups through condensation reactions. The final step involves the addition of the tert-butyl group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing the use of hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The fluorophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have different physical and chemical properties, making them useful in various applications.
Applications De Recherche Scientifique
Tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include:
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 3,5-bis(4-fluorobenzylidene)-4-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct physical, chemical, and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C24H23F2NO3 |
|---|---|
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C24H23F2NO3/c1-24(2,3)30-23(29)27-14-18(12-16-4-8-20(25)9-5-16)22(28)19(15-27)13-17-6-10-21(26)11-7-17/h4-13H,14-15H2,1-3H3 |
Clé InChI |
XLFVXSYLZXDVLT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC(=CC2=CC=C(C=C2)F)C(=O)C(=CC3=CC=C(C=C3)F)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]-](/img/structure/B13939369.png)
![2-amino-1-(3-methoxy-2,6-dimethylphenyl)-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13939373.png)
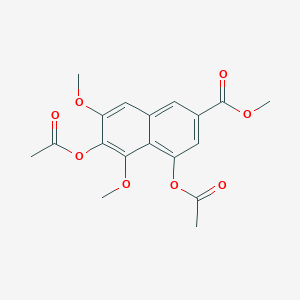
![1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine](/img/structure/B13939388.png)
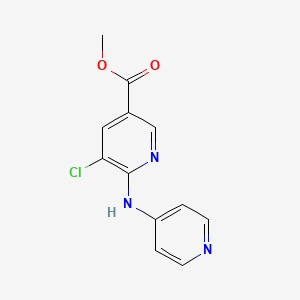
![Ethyl 5-[(phenylamino)methyl]furan-3-carboxylate](/img/structure/B13939404.png)
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13939408.png)
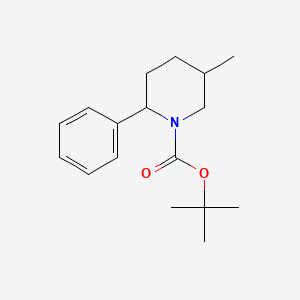
![Spiro[3.5]nonane-1,3-dione, 7-(1,1-dimethylethyl)-](/img/structure/B13939418.png)
![Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13939426.png)
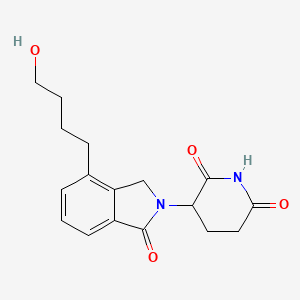
![2-Benzo[1,3]dioxol-5-yl-1-(3-hydroxy-piperidin-1-yl)-ethanone](/img/structure/B13939435.png)
